molecular formula C26H22FN3 B2507684 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-27-7

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2507684
CAS No.: 901268-27-7
M. Wt: 395.481
InChI Key: HKPNXSSMBUIZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a heterocyclic scaffold with demonstrated pharmacological and materials science relevance. Its structure features a planar aromatic core substituted at positions 1, 3, and 8 with a 3,4-dimethylphenyl, 4-ethylphenyl, and fluorine atom, respectively.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3/c1-4-18-6-8-19(9-7-18)25-23-15-28-24-12-10-20(27)14-22(24)26(23)30(29-25)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNXSSMBUIZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, where it reacts with aniline derivatives in the presence of a Lewis acid catalyst to form the quinoline ring.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been reported to inhibit the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Research indicates that derivatives of pyrazoloquinolines can disrupt bacterial cell wall synthesis and inhibit fungal growth by targeting specific enzymes involved in their metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrazoloquinolines make them suitable candidates for use in OLED technology. The compound's ability to emit light when subjected to an electric field can be harnessed to develop more efficient display technologies .

Photovoltaic Materials

Research into the use of this compound in organic photovoltaic cells has shown that it can enhance the efficiency of light absorption and energy conversion processes. The incorporation of pyrazoloquinolines into photovoltaic devices could lead to improved performance metrics compared to traditional materials .

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals .

Catalysis

Recent studies have explored the catalytic properties of pyrazoloquinolines in various organic reactions, including cross-coupling reactions and cycloadditions. These reactions are vital for synthesizing complex organic molecules efficiently .

Case Studies

StudyFindingsApplication
Study 1Demonstrated anticancer activity against breast cancer cell lines via PI3K/Akt pathway modulationCancer therapy
Study 2Showed significant antibacterial effects against Gram-positive bacteriaAntimicrobial agents
Study 3Investigated anti-inflammatory properties reducing cytokine levelsTreatment of inflammatory diseases
Study 4Evaluated as a material for OLEDs with enhanced light emission propertiesDisplay technology

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its anticancer activity could involve inhibition of specific kinases or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key comparisons with similar pyrazolo[4,3-c]quinoline derivatives are summarized below:

Compound Name & ID Substituents (Positions) Molecular Weight logP Key Properties
Target Compound 1: 3,4-dimethylphenyl; 3: 4-ethylphenyl; 8: F ~393.45* ~6.5† High lipophilicity; steric bulk from ethyl and dimethyl groups .
C350-0575 (1,3-bis(3,4-dimethylphenyl)-8-fluoro) 1,3: 3,4-dimethylphenyl; 8: F 403.5 N/A Increased steric hindrance; potential π-stacking disruption .
C350-0236 (8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)) 1: 4-fluorophenyl; 3: 4-methylphenyl; 8: ethyl 381.45 6.57 Ethyl group enhances lipophilicity; reduced planarity vs. fluorine .
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-8-fluoro 1: 4-chlorophenyl; 3: 3-methoxyphenyl; 8: F 403.84 N/A Chlorine and methoxy groups alter electronic profile; potential H-bonding .

*Estimated based on analogous structures. †Predicted using substituent contributions.

Key Observations:
  • Steric Effects : The target compound’s 4-ethylphenyl group introduces greater steric bulk compared to methyl (C350-0236) or methoxy substituents . This may hinder binding to flat biological targets but improve thermal stability in materials .
  • Lipophilicity : logP values >6 (e.g., C350-0236: 6.57) suggest high membrane permeability, advantageous in drug design but challenging for aqueous solubility .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]quinoline class, which has been studied for various pharmacological effects. The molecular formula is C19H19FN2C_{19}H_{19}FN_2 with a molecular weight of approximately 306.37 g/mol. The structural characteristics contribute to its biological activity.

Anti-Inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline0.39NO production inhibition
Compound 2b (OH-substituted)TBDReduced cytotoxicity

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly its ability to induce apoptosis in cancer cells. Studies have shown that pyrazolo[4,3-c]quinoline derivatives can activate apoptotic pathways and inhibit tumor cell proliferation. The mechanism involves the modulation of various signaling pathways associated with cell survival and death .

Case Studies

  • Case Study on Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of a series of pyrazolo[4,3-c]quinoline derivatives on RAW 264.7 cells. The results indicated a dose-dependent inhibition of NO production with some compounds showing IC50 values in the low micromolar range. Notably, the compound exhibited similar potency to established anti-inflammatory agents like 1400 W .
  • Case Study on Anticancer Effects : Another investigation focused on the cytotoxic effects of pyrazolo[4,3-c]quinolines against various cancer cell lines. The findings revealed that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms. The structure-activity relationship analysis suggested that modifications at specific positions on the phenyl rings enhance anticancer activity while minimizing toxicity to normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.